tert-Amyl 2-furylcarbamate
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Overview
Description
tert-Amyl 2-furylcarbamate: is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is also known by its systematic name, N-(2-Furanyl)carbamic acid tert-pentyl ester . This compound is characterized by the presence of a furan ring and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Amyl 2-furylcarbamate typically involves the reaction of tert-amyl alcohol with 2-furyl isocyanate . The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient heat transfer, which is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Amyl 2-furylcarbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as or are employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: tert-Amyl 2-furylamine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
tert-Amyl 2-furylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Amyl 2-furylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
- tert-Butyl 2-furylcarbamate
- tert-Amyl 3-furylcarbamate
- tert-Amyl 2-thienylcarbamate
Comparison: tert-Amyl 2-furylcarbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
63956-90-1 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,2-dimethylpropyl N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)7-14-9(12)11-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) |
InChI Key |
XECPEDLWCKINAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)NC1=CC=CO1 |
Origin of Product |
United States |
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